Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate
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Description
This compound is an organic compound . It is also known as propan-2-yl 3-phenyl-5-(propan-2-yloxy)-1,2,4-triazine-6-carboxylate . The molecular formula of this compound is C16H19N3O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazine ring substituted with isopropyl, phenyl, and carboxylate groups . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Chemical Modification and Synthesis
- Chemical Modification : Studies have shown various chemical modifications of 1,2,4-triazine derivatives, which include reactions with phosphoruspentasulfide, isopropyl isocyanate, and morpholine, leading to different triazine derivatives (Collins, Hughes, & Johnson, 2000).
- Regioselective Synthesis : Research in the synthesis of 1,2,4-triazine derivatives, like the subject compound, has demonstrated high regioselectivity, which is crucial for creating specific molecular structures (Ohsumi & Neunhoeffer, 1992).
Radiochemistry and Imaging
- Synthesis for PET Tracers : Certain 1,2,4-triazine derivatives have been synthesized for use as potential PET (Positron Emission Tomography) tracers, which are crucial in medical imaging and diagnostic procedures (Wang, Gao, & Zheng, 2014).
Complex Chemical Transformations
- Complex Reactions and Derivatives : There has been research into complex chemical transformations of 1,2,4-triazine compounds, resulting in a variety of derivatives, highlighting the compound's versatility in synthetic chemistry (Cai, 1985).
Drug Metabolism Studies
- Metabolism of Triazine Derivatives : Studies have focused on the metabolism of certain triazine derivatives, which is important for understanding their behavior in biological systems and potential therapeutic applications (Johnson et al., 2008).
Structural Analysis
- NMR Studies of Derivatives : Research has utilized NMR (Nuclear Magnetic Resonance) techniques to study the structure of 1,2,4-triazine derivatives, crucial for understanding their chemical properties and interactions (Bednarek et al., 2001).
Properties
IUPAC Name |
propan-2-yl 3-phenyl-5-propan-2-yloxy-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)21-15-13(16(20)22-11(3)4)18-19-14(17-15)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWNZKCZLZJPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=NC(=N1)C2=CC=CC=C2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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